molecular formula C23H20N6O3 B6532181 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 1019098-27-1

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B6532181
M. Wt: 428.4 g/mol
InChI Key: OQNDZJAZWMWJLT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Pyrazolylpyridazine derivatives have a wide spectrum of biological activity, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . They are also used in agriculture as insecticides, fungicides, and herbicides .


Synthesis Analysis

The synthesis of similar compounds has been carried out based on 2- [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetohydrazide . The reactions of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For example, hydrazide reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazide with aryl isocyanate, aryl and alkyl isothiocyanates . These reactions were performed in anhydrous benzene .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity, given the wide spectrum of biological activity observed for similar compounds . Additionally, the synthesis of new potentially biologically active derivatives could be explored .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-11-15(2)29(28-14)22-10-9-21(26-27-22)24-17-4-6-18(7-5-17)25-23(30)16-3-8-19-20(12-16)32-13-31-19/h3-12H,13H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDZJAZWMWJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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